2-(Trifluoromethyl)cinnamyl alcohol

Description

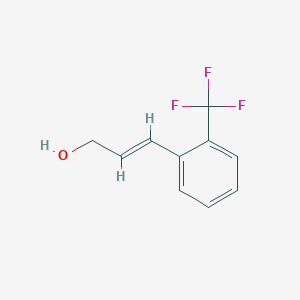

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O |

|---|---|

Molecular Weight |

202.17 g/mol |

IUPAC Name |

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-6,14H,7H2/b5-3+ |

InChI Key |

LTSVUJCQNDJOJO-HWKANZROSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/CO)C(F)(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCO)C(F)(F)F |

Origin of Product |

United States |

Advanced Reactivity and Transformations of 2 Trifluoromethyl Cinnamyl Alcohol and Its Derivatives

Stereoselective and Asymmetric Synthesis Leveraging 2-(Trifluoromethyl)cinnamyl Alcohol

The trifluoromethyl group's strong electron-withdrawing nature and steric bulk present unique opportunities and challenges in controlling stereoselectivity during chemical transformations.

Chiral Catalyst-Controlled Reactions for Fluorinated Cinnamyl Derivatives

The development of chiral catalysts has been pivotal in achieving high enantioselectivity in reactions involving fluorinated cinnamyl derivatives. These catalysts create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other.

A variety of catalytic systems have been successfully employed for the asymmetric synthesis of fluorinated compounds. nih.govnih.gov Metal-catalyzed reactions, particularly those using transition metals like nickel, palladium, and rhodium, have shown great promise. nih.govmdpi.com For instance, chiral palladium complexes have been used for the enantioselective fluorination of β-ketoesters, achieving high enantioselectivity. nih.gov Similarly, chiral dirhodium catalysts have demonstrated increased reactivity and high levels of asymmetric induction in various transformations. nih.gov

Organocatalysis has also emerged as a powerful tool for asymmetric fluorination. nih.govresearchgate.net Chiral hydrogen-bonding organocatalysts, such as phosphoric acids, (thio)ureas, and squaramides, have been utilized to promote asymmetric fluorination reactions. researchgate.net These catalysts operate through the formation of non-covalent interactions, such as hydrogen bonds, to create a chiral environment.

The strategic placement of fluorine atoms in chiral ligands can enhance the catalytic activity and stereochemical control of metal catalysts. nih.gov The high electronegativity of fluorine can create electronically deficient metal centers, which often translates to increased reactivity. nih.gov

Diastereoselective Transformations and Control

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of this compound derivatives, controlling diastereoselectivity is crucial for synthesizing complex molecules with multiple stereocenters.

One notable example is the diastereodivergent preparation of tetrafluoro-monosaccharides. nih.gov This process involves the reaction of a polyfluoroallyl boronate with an aldehyde, catalyzed by an in situ formed organozinc complex. By carefully selecting the reaction conditions and catalysts, it is possible to selectively generate different diastereomers of the desired product. nih.gov

Nickel-catalyzed asymmetric reductive cross-coupling has also been developed for the synthesis of chiral trifluoromethylated alkanes. nih.gov This method has demonstrated high efficiency and excellent functional group tolerance, providing a versatile route to a diverse range of chiral trifluoromethylated compounds. nih.gov

Enantiospecific Transformations

Enantiospecific transformations are reactions where a single enantiomer of a starting material is converted into a single enantiomer of a product. This approach is highly desirable as it preserves the stereochemical integrity of the chiral center.

A chemoenzymatic approach has been developed for the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols. nih.gov This method utilizes an alcohol dehydrogenase from Lactobacillus kefir to reduce a prochiral ketone, yielding the corresponding chiral alcohol with high enantiomeric excess (95–>99% ee) and yield (up to 98%). nih.gov Biocatalysis offers a green and efficient alternative to traditional chemical methods, often operating under mild conditions and avoiding the use of toxic metals. nih.gov

Another strategy involves the nickel-catalyzed asymmetric stereoconvergent Hiyama cross-coupling reaction. nih.govresearchgate.net This method allows for the synthesis of enantioenriched α-trifluoromethyl alcohols and ethers from bisfunctionalized electrophiles. nih.govresearchgate.net The reaction proceeds with high yields and enantioselectivity, making it a valuable tool for the preparation of these valuable compounds. nih.govresearchgate.net

Organometallic Reagent Interactions and Carbolithiation Processes

The interaction of organometallic reagents with this compound and its derivatives can lead to a variety of interesting transformations. The trifluoromethyl group can influence the regioselectivity and stereoselectivity of these reactions.

While specific research on the carbolithiation of this compound is not extensively detailed in the provided search results, the general principles of organometallic chemistry suggest that the electron-withdrawing nature of the CF3 group would significantly impact the reactivity of the double bond towards nucleophilic attack by organolithium reagents. This could potentially lead to regioselective addition reactions, providing a route to functionalized trifluoromethyl-containing compounds.

Derivatization Strategies and Complex Functional Group Interconversions

The hydroxyl group of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a wide range of functionalized molecules.

Esterification and Amidation at the Hydroxyl Group

Esterification and amidation are common and powerful methods for modifying the hydroxyl group of alcohols. These reactions can be used to introduce a variety of functional groups, altering the physical, chemical, and biological properties of the parent molecule.

Esterification:

Steglich esterification is a widely used method for the synthesis of esters from carboxylic acids and alcohols. cmu.ac.thnih.govresearchgate.net This reaction is typically carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). cmu.ac.thnih.gov Greener methodologies for Steglich esterification have been developed, utilizing less hazardous solvents like acetonitrile (B52724). nih.govresearchgate.net

| Coupling Agent | Catalyst | Solvent | Reaction Time | Temperature (°C) | Average Yield (%) | Reference |

| EDC | DMAP | Acetonitrile | 45 min | 40-45 | 70 | nih.govresearchgate.net |

| DCC | DMAP | DCM | 1.5 h | Room Temp | 98 | cmu.ac.th |

Amidation:

While direct examples of amidation of this compound were not found in the search results, the general principles of amidation are well-established. The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine. Alternatively, coupling reagents similar to those used in esterification can be employed to directly couple the alcohol with an amide or a carboxylic acid that can then be converted to an amide. The presence of the trifluoromethyl group may influence the reactivity of the alcohol and the stability of intermediates, potentially requiring optimization of reaction conditions.

Halogenation and Halogen-Mediated Cyclization Reactions

The olefinic double bond in cinnamyl alcohols is susceptible to electrophilic halogenation, a reaction that can lead to the formation of dihalogenated products or, in the presence of internal or external nucleophiles, to halofunctionalization products. The presence of the electron-withdrawing trifluoromethyl group at the 2-position of the phenyl ring is expected to decrease the nucleophilicity of the double bond, potentially slowing down the rate of electrophilic attack compared to electron-rich cinnamyl alcohols.

Enantioselective halogenation of cinnamyl alcohols has been a subject of significant research. For instance, asymmetric bromohydroxylation of cinnamyl alcohols has been achieved with high enantioselectivity using a (DHQD)₂PHAL catalyst and water as the nucleophile. nih.gov Notably, studies on substituted cinnamyl alcohols have shown that the electronic nature and position of the substituent on the phenyl ring significantly influence the enantioselectivity of these reactions. nih.gov While direct studies on this compound are not extensively reported, research on other substituted cinnamyl alcohols provides valuable insights. For example, the introduction of a methyl group at the 2-position of the cinnamyl alcohol has been shown to lead to significantly higher enantiomeric excesses (90–95% ee) in bromohydroxylation reactions. nih.gov This suggests that substitution at the ortho position can have a profound impact on the stereochemical outcome of the reaction, likely due to steric and electronic effects that influence the binding to the chiral catalyst.

Halogen-mediated cyclization reactions of allylic alcohols are powerful methods for the synthesis of substituted cyclic ethers. While specific examples involving this compound are scarce, the general reactivity pattern involves the activation of the double bond by an electrophilic halogen source, followed by intramolecular attack by the hydroxyl group. The regioselectivity of this cyclization (leading to either tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings) is influenced by the substitution pattern of the starting material and the reaction conditions. For instance, palladium-catalyzed cyclization-isomerization of (Z)-2-alkynyl-3-trifluoromethyl allylic alcohols has been reported to produce 3-trifluoroethylfurans, demonstrating that trifluoromethylated allylic alcohols can undergo cyclization reactions to form heterocyclic structures. nih.gov

Table 1: Enantioselective Bromohydroxylation of Substituted Cinnamyl Alcohols nih.gov

| Entry | Substituent on Phenyl Ring | ee (%) |

| 1 | 4-Br | 85 |

| 2 | 4-Ph | 90 |

| 3 | 2-Me, 4-Br | 95 |

| 4 | 2-Me, 4-Cl | 93 |

This table illustrates the effect of substituents on the enantioselectivity of the bromohydroxylation of cinnamyl alcohols, suggesting that an ortho-substituent like a trifluoromethyl group would likely have a significant impact.

Electrophilic and Nucleophilic Additions to the Olefinic Moiety

The reactivity of the carbon-carbon double bond in this compound towards electrophilic and nucleophilic additions is strongly influenced by the electron-withdrawing nature of the trifluoromethyl group.

Electrophilic Additions:

The trifluoromethyl group deactivates the aromatic ring and, by extension, the conjugated double bond towards electrophilic attack. This reduced nucleophilicity means that more forcing conditions or more reactive electrophiles may be required for reactions to proceed at a reasonable rate compared to unsubstituted or electron-rich cinnamyl alcohols. For example, very electron-deficient olefins have been shown to fail to react in certain dichlorination reactions of allylic alcohols. nih.gov This suggests that reactions such as epoxidation, dihydroxylation, or hydroboration might be slower for this compound.

Nucleophilic Additions:

Conversely, the electron-withdrawing trifluoromethyl group makes the β-carbon of the double bond more electrophilic and thus more susceptible to nucleophilic attack. byjus.comucalgary.cadalalinstitute.commasterorganicchemistry.comkhanacademy.orglibretexts.org This is a key principle in Michael or conjugate addition reactions. While direct examples with this compound are not prevalent in the literature, the general principle suggests that soft nucleophiles would preferentially add to the β-position of the double bond. The reactivity of carbonyl compounds, which share some electronic similarities with activated alkenes, demonstrates that electron-withdrawing groups increase the rate of nucleophilic addition. masterorganicchemistry.com

Catalytic Methodologies for Molecular Elaborations of this compound

Catalytic methods offer powerful tools for the selective functionalization of this compound and its derivatives, enabling the formation of complex molecules from this readily available building block.

Applications of Transition-Metal Catalysis in Carbon-Heteroatom and Carbon-Carbon Bond Formation

Transition-metal catalysis has been widely employed for the formation of C-C and C-heteroatom bonds, and these methods are applicable to substrates like this compound. nih.govbeilstein-journals.orgnih.govchemie-brunschwig.chorganic-chemistry.org

Carbon-Heteroatom Bond Formation:

The hydroxyl group of this compound can be a reactive handle for various transformations. For instance, palladium-catalyzed allylic substitution reactions can be envisioned, where the alcohol is first converted to a suitable leaving group (e.g., a carbonate or phosphate). The trifluoromethyl group's electronic influence would likely affect the regioselectivity of the nucleophilic attack on the resulting π-allyl palladium intermediate. Furthermore, transition-metal-catalyzed C-H activation could be a powerful strategy for the direct functionalization of the aromatic ring or the vinylic positions. beilstein-journals.org

Carbon-Carbon Bond Formation:

Cross-coupling reactions are a cornerstone of modern organic synthesis. chemie-brunschwig.ch The aryl halide precursor to this compound, or the alcohol itself if converted to an aryl triflate, could participate in Suzuki, Heck, or Sonogashira reactions to introduce new carbon-carbon bonds on the aromatic ring. chemie-brunschwig.ch The Heck reaction, in particular, could also be applied to the olefinic moiety. The oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) using bimetallic Au-Pd/TiO₂ catalysts has been studied, and the resulting aldehyde can be a substrate for further C-C bond-forming reactions. cjcatal.comrsc.org Moreover, copper-catalyzed asymmetric addition of olefin-derived nucleophiles to ketones has been developed for the synthesis of homopropargyl alcohols, a methodology that could potentially be adapted for trifluoromethylated systems. nih.gov

Organocatalytic Activation and Transformations

Organocatalysis provides a complementary approach to transition-metal catalysis, often proceeding under mild conditions and offering unique selectivity.

The activation of α,β-unsaturated aldehydes and ketones through the formation of enamines or iminium ions with chiral secondary amine catalysts is a well-established strategy in organocatalysis. nih.gov The aldehyde derived from the oxidation of this compound could be a substrate for a variety of organocatalytic transformations. For example, the enantioselective α-trifluoromethylation of aldehydes has been achieved through the combination of enamine catalysis and photoredox catalysis. nih.govorganic-chemistry.org

Furthermore, organocatalytic methods have been developed for the synthesis of α-trifluoromethyl tertiary alcohols through the cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates. rsc.org The principles of these reactions could be extended to derivatives of this compound. The use of chiral Brønsted acids or bases can also activate the molecule for various transformations. For instance, the enantioselective addition of alcohols to cyclic trifluoromethyl ketimines has been realized using a quinine-thiourea catalyst. jiwaji.edu

Table 2: Organocatalytic Asymmetric α-Trifluoromethylation of Aldehydes nih.govorganic-chemistry.org

| Aldehyde Substrate | Catalyst | Yield (%) | ee (%) |

| Cinnamaldehyde | Imidazolidinone | 85 | 92 |

| Hydrocinnamaldehyde | Imidazolidinone | 91 | 93 |

| Hexanal | Imidazolidinone | 88 | 90 |

This table showcases the effectiveness of organocatalysis in achieving high enantioselectivity in the α-trifluoromethylation of various aldehydes, a reaction type that could be applied to the aldehyde derived from this compound.

Photoinduced and Radical-Based Reaction Mechanisms

Photoinduced and radical-based reactions offer unique pathways for the functionalization of organic molecules, often under mild conditions.

The merger of photoredox catalysis with other catalytic modes has opened up new avenues for synthesis. For example, the deoxyfluorination of alcohols can be achieved using an electrophilic fluorine source via visible-light photoredox catalysis. nih.gov This radical-mediated C-F bond formation is particularly effective for secondary and tertiary alcohols. The application of such a method to this compound could provide a direct route to the corresponding allylic fluoride.

Radical additions to the double bond of this compound are also a plausible transformation. The generation of radicals from various precursors under photoredox conditions can lead to the formation of new C-C or C-heteroatom bonds. For instance, the photoredox-catalyzed perfluoroalkylation of heteroarenes has been demonstrated using organic dyes as photocatalysts. researchgate.net The electron-deficient nature of the double bond in this compound would influence its reactivity towards radical species.

Theoretical and Computational Investigations of 2 Trifluoromethyl Cinnamyl Alcohol Reactivity and Structure

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 2-(Trifluoromethyl)cinnamyl alcohol. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing studies on parent molecules such as cinnamyl alcohol and the well-documented electronic effects of the trifluoromethyl group. nih.govnih.gov

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov When attached to an aromatic ring, it exerts a powerful inductive effect (-I) and a moderate deactivating mesomeric effect (-M). In the case of this compound, the -CF3 group at the ortho position is anticipated to significantly decrease the electron density of the benzene (B151609) ring. This reduction in electron density, in turn, influences the reactivity of the entire molecule.

Computational studies on related fluorinated aromatic compounds have consistently shown a systematic reduction in aromaticity as the degree of fluorination increases. nih.gov This effect is attributed to the withdrawal of electron density from the π-system of the ring. It is therefore reasonable to infer that the π-electron cloud of the phenyl ring in this compound is less nucleophilic compared to that of unsubstituted cinnamyl alcohol.

The reactivity of the allylic alcohol moiety is also impacted by the electronic perturbations induced by the -CF3 group. The electron-withdrawing nature of the substituted phenyl ring can influence the stability of potential carbocation intermediates that may form during reactions at the allylic position. For instance, the stability of a cinnamyl cation would be reduced by the presence of the electron-deficient ring, potentially altering the regioselectivity and stereoselectivity of reactions such as nucleophilic substitutions.

A comparative analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for cinnamyl alcohol and its trifluoromethylated analogue would provide quantitative insights into its reactivity. In general, the introduction of a strong electron-withdrawing group like -CF3 is expected to lower the energies of both the HOMO and LUMO. A lower HOMO energy suggests a reduced propensity to act as an electron donor (nucleophile), while a lower LUMO energy indicates a greater propensity to act as an electron acceptor (electrophile).

Table 1: Predicted Electronic Properties of Cinnamyl Alcohol vs. This compound

| Property | Cinnamyl Alcohol | This compound (Predicted) | Rationale for Prediction |

| HOMO Energy | Higher | Lower | The electron-withdrawing -CF3 group stabilizes the HOMO. |

| LUMO Energy | Higher | Lower | The electron-withdrawing -CF3 group stabilizes the LUMO. |

| HOMO-LUMO Gap | Larger | Smaller | The destabilization of the HOMO and stabilization of the LUMO by the -CF3 group can lead to a smaller energy gap. |

| Dipole Moment | Moderate | Higher | The highly polar C-F bonds in the -CF3 group will significantly increase the overall molecular dipole moment. |

| Aromaticity | Standard | Reduced | The electron-withdrawing nature of the -CF3 group reduces the π-electron density in the benzene ring. nih.gov |

Molecular Dynamics Simulations of Reaction Pathways and Transition States

MD simulations could be particularly useful in investigating the oxidation of this compound to the corresponding aldehyde, 2-(trifluoromethyl)cinnamaldehyde. This transformation is a key reaction for cinnamyl alcohols and is often catalyzed by enzymes or chemical oxidants. mdpi.com Simulations could model the interaction of the alcohol with an oxidizing agent, mapping out the potential energy surface for the reaction and identifying the lowest energy pathway. The simulations would likely reveal the preferred orientation of the substrate within the active site of an enzyme or its interaction with a chemical oxidant, highlighting the steric and electronic roles of the ortho-trifluoromethyl group in influencing the reaction rate and selectivity.

Furthermore, MD simulations can be employed to study the conformational preferences of the molecule. The bulky and lipophilic -CF3 group at the ortho position can be expected to introduce steric hindrance, influencing the rotational freedom around the C-C single bonds connecting the phenyl ring, the vinyl group, and the alcohol moiety. This restricted rotation can have significant implications for the molecule's ability to adopt the necessary conformation to react, potentially leading to different product distributions compared to the unsubstituted cinnamyl alcohol.

For example, in a simulated environment, one could study the dynamics of the hydroxyl group and its accessibility for reagents. The simulations might reveal that certain conformations that are accessible to cinnamyl alcohol are sterically disfavored for its trifluoromethylated counterpart, thereby affecting its reactivity profile.

Structure-Reactivity Relationship Analysis Incorporating Trifluoromethyl Group Effects

The analysis of structure-reactivity relationships for this compound hinges on understanding the profound electronic and steric effects of the ortho-trifluoromethyl group.

Electronic Effects:

The primary electronic effect of the -CF3 group is its strong electron-withdrawing nature. This has several consequences for the reactivity of the molecule:

Acidity of the Hydroxyl Proton: The electron-withdrawing -CF3 group will increase the acidity of the hydroxyl proton compared to cinnamyl alcohol, making it a better substrate for reactions involving deprotonation.

Nucleophilicity of the Double Bond: The π-electrons of the carbon-carbon double bond will be less available for electrophilic attack due to the electron-withdrawing effect of the substituted phenyl ring. Therefore, reactions such as electrophilic addition to the double bond are expected to be slower than for cinnamyl alcohol.

Reactivity of the Aromatic Ring: The benzene ring is strongly deactivated towards electrophilic aromatic substitution. Any substitution reactions would be directed to the meta position relative to the trifluoromethyl group.

Steric Effects:

The ortho-positioning of the bulky -CF3 group introduces significant steric hindrance around the adjacent vinyl and alcohol functionalities. This steric bulk can:

Hinder Access to the Hydroxyl Group: Reactions that require attack at the hydroxyl group or the adjacent carbon atom may be slowed down due to steric shielding by the -CF3 group.

Influence Conformational Equilibria: As mentioned earlier, the steric clash between the -CF3 group and the side chain will influence the preferred conformation of the molecule, which in turn can affect its reactivity.

Table 2: Summary of Trifluoromethyl Group Effects on the Reactivity of this compound

| Reaction Type | Predicted Reactivity compared to Cinnamyl Alcohol | Primary Influencing Factor |

| Oxidation of Alcohol to Aldehyde | Potentially altered rate and selectivity | Electronic (destabilization of intermediates) and Steric (hindrance at the reaction center) |

| Electrophilic Addition to Double Bond | Decreased | Electronic (reduced nucleophilicity of the double bond) |

| Nucleophilic Substitution at Allylic Position | Complex; likely altered pathway | Electronic (carbocation stability) and Steric (hindrance to nucleophilic attack) |

| Deprotonation of Hydroxyl Group | Increased | Electronic (increased acidity of the proton) |

| Electrophilic Aromatic Substitution | Significantly Decreased | Electronic (strong deactivation of the ring) |

Advanced Analytical Methodologies for Research on 2 Trifluoromethyl Cinnamyl Alcohol and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-(Trifluoromethyl)cinnamyl alcohol. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a complete picture of its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of this compound, offering detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum can be interpreted by analyzing the chemical shifts, multiplicities, and coupling constants of the aromatic, vinylic, and aliphatic protons. The aromatic protons on the trifluoromethyl-substituted ring typically appear in the downfield region (δ 7.0-8.0 ppm). The vinylic protons of the propenyl group are observed in the δ 6.0-7.0 ppm range, with their coupling constants providing insight into the stereochemistry (cis or trans) of the double bond. The methylene (B1212753) protons adjacent to the hydroxyl group (CH₂OH) are found further upfield.

¹⁹F NMR: ¹⁹F NMR is particularly important for compounds containing fluorine. chemicalbook.com For this compound, the ¹⁹F NMR spectrum typically shows a singlet for the CF₃ group, as there are no neighboring fluorine atoms. The chemical shift of this signal is sensitive to the electronic environment and can be used to confirm the presence and position of the trifluoromethyl group on the aromatic ring. rsc.org The sensitivity of the ¹⁹F chemical shift to the local environment makes it a powerful tool for studying interactions and conformational changes in derivatives. chemicalbook.com

Table 1: Predicted NMR Data for this compound Predicted values are based on data from analogous compounds like 2-(Trifluoromethyl)benzyl alcohol and cinnamyl alcohol. chemicalbook.comhmdb.cachemicalbook.comchemicalbook.comchegg.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~7.7-7.4 | m | Aromatic protons |

| ¹H | ~6.7 (H-α) | d | Vinylic proton |

| ¹H | ~6.4 (H-β) | dt | Vinylic proton |

| ¹H | ~4.3 | d | -CH₂OH protons |

| ¹H | ~1.7 | t (broad) | -OH proton |

| ¹³C | ~140 | s | Aromatic C-CF₃ |

| ¹³C | ~135-125 | m | Aromatic & Vinylic carbons |

| ¹³C | ~124 (q, ¹JCF ≈ 272 Hz) | q | -CF₃ carbon |

| ¹³C | ~63 | s | -CH₂OH carbon |

| ¹⁹F | ~ -62 | s | -CF₃ fluorine atoms |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS Fragmentation)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is crucial for confirming the identity of the compound and distinguishing it from isomers.

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion). The resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, common fragmentation pathways include the loss of a water molecule (H₂O) from the alcohol group, cleavage of the C-C bond adjacent to the oxygen (α-cleavage), and fragmentation of the aromatic ring. libretexts.orgyoutube.comlibretexts.orgwhitman.edu The presence of the trifluoromethyl group can also lead to characteristic fragmentation patterns, such as the loss of a CF₃ radical.

Table 2: Expected HRMS and MS/MS Fragmentation Data for this compound

| Technique | Ion | Expected m/z | Notes |

| HRMS | [M+H]⁺ | 203.0735 | Calculated for C₁₀H₁₀F₃O⁺ |

| HRMS | [M+Na]⁺ | 225.0554 | Calculated for C₁₀H₉F₃NaO⁺ |

| MS/MS | [M-H₂O]⁺ | 184.0549 | Loss of water from the molecular ion. |

| MS/MS | [M-CH₂OH]⁺ | 171.0472 | Cleavage of the bond between the vinylic and methylene groups. |

| MS/MS | [C₇H₄F₃]⁺ | 145.0265 | Fragment corresponding to the trifluoromethyl-substituted benzene (B151609) ring. |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-carbon double (C=C), and carbon-fluorine (C-F) bonds. spectroscopyonline.com A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. researchgate.net The C=C stretching of the aromatic ring and the propenyl group will appear in the 1600-1700 cm⁻¹ region. Strong absorption bands in the 1100-1350 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| C-H | Aromatic & Vinylic Stretching | 3000-3100 | 3000-3100 |

| C-H | Aliphatic Stretching | 2850-3000 | 2850-3000 |

| C=C | Aromatic & Vinylic Stretching | 1600-1700 | 1600-1700 (strong) |

| C-F | Stretching | 1100-1350 (strong) | 1100-1350 |

| C-O | Stretching | 1000-1260 | Weak |

Chromatographic and Separation Science Techniques for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for resolving its isomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), is commonly employed for the separation and quantification of cinnamyl alcohol derivatives. researchgate.netacs.orgnih.gov A UV detector is typically used for detection, as the aromatic ring and the double bond provide strong chromophores. The method can be optimized to separate cis and trans isomers and to determine the purity of the compound with high accuracy.

Gas Chromatography (GC) for Volatile Derivative Analysis

While this compound itself has limited volatility, Gas Chromatography (GC) can be used for its analysis after conversion into a more volatile derivative. researchgate.net Silylation, for example, by reacting the alcohol with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govnih.govmdpi.com This derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. When coupled with a mass spectrometer (GC-MS), this technique allows for both separation and identification of the derivatized compound and any volatile impurities.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC) in terms of speed, efficiency, and environmental sustainability. chromatographyonline.comselvita.com This methodology is particularly well-suited for the enantiomeric separation of complex molecules like this compound and its derivatives, which are of interest in pharmaceutical and materials science research. The unique properties of supercritical fluids, most commonly carbon dioxide, allow for lower viscosity and higher diffusivity of the mobile phase, leading to faster separations and shorter column equilibration times. selvita.com

The principle of SFC is similar to that of normal-phase HPLC, employing a supercritical fluid as the main component of the mobile phase. wikipedia.org Due to the low polarity of supercritical CO2, organic modifiers, such as alcohols (methanol, ethanol, isopropanol), are often added to the mobile phase to increase its elution strength and to improve the solubility of polar analytes. chromatographyonline.com The ability to precisely control the pressure and temperature of the system allows for fine-tuning of the mobile phase properties, which in turn affects the retention and selectivity of the separation. nih.gov

For the enantiomeric separation of this compound, the selection of an appropriate Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) carbamate (B1207046) derivatives, are widely used in SFC due to their broad enantiorecognition capabilities for a diverse range of chiral compounds. chromatographyonline.comfagg.be These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively differentiate between enantiomers. Given the presence of the hydroxyl group and the trifluoromethylphenyl moiety in this compound, these interactions are expected to play a crucial role in achieving chiral resolution.

Pirkle-type CSPs represent another important class of stationary phases for chiral SFC. chromatographyonline.com These phases operate on the principle of forming transient diastereomeric complexes with the analytes through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. The electron-withdrawing nature of the trifluoromethyl group in this compound could enhance π-π interactions with the electron-rich aromatic rings often present in Pirkle-type CSPs, making them a viable option for its enantioseparation.

The development of a successful SFC method for the enantiomeric separation of this compound would involve screening a variety of polysaccharide and Pirkle-type CSPs with different mobile phase compositions. A systematic approach would be employed, starting with a generic screening protocol and then optimizing the conditions for the most promising stationary phase. Parameters to be optimized would include the type and percentage of the alcohol modifier, the back pressure, and the column temperature. The goal is to achieve baseline resolution of the enantiomers in the shortest possible time.

The following table outlines a hypothetical set of experimental conditions for the enantiomeric separation of this compound based on established SFC methodologies for similar compounds.

| Parameter | Condition |

| Instrumentation | Supercritical Fluid Chromatography system with UV or Mass Spectrometric detection |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Supercritical CO2 / Methanol (Gradient or Isocratic) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-200 bar |

| Column Temperature | 35-45 °C |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) or MS |

| Injection Volume | 1-5 µL |

| Sample Concentration | 1 mg/mL in a suitable solvent (e.g., Methanol) |

Q & A

Basic: What are the most reliable synthetic routes for 2-(Trifluoromethyl)cinnamyl alcohol, and how can reaction efficiency be optimized?

Methodological Answer:

A common approach involves the reduction of 2-(Trifluoromethyl)cinnamaldehyde using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, dissolving cinnamaldehyde derivatives in ethanol under ice-cooled conditions (to minimize side reactions) and adding NaBH₄ in a controlled manner can yield the alcohol with >80% efficiency . TLC analysis (e.g., silica gel plates with hexane/ethyl acetate) should be used to monitor reaction progress . Optimization includes adjusting solvent polarity (e.g., switching from ethanol to THF for better solubility of intermediates) and maintaining inert atmospheres to prevent oxidation .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is effective for isolating the compound. For higher purity, recrystallization in a 1:1 mixture of dichloromethane and hexane at low temperatures (−20°C) can remove residual trifluoromethyl byproducts . Centrifugation or vacuum filtration should follow to isolate crystalline products. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is advised, with UV detection at 254 nm .

Basic: How can researchers validate the structural integrity of synthesized this compound?

Methodological Answer:

Combined spectroscopic methods are critical:

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR, while the cinnamyl alcohol’s allylic protons resonate as doublets at δ 4.5–5.0 ppm .

- FT-IR : Confirm O-H stretching (broad peak ~3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C₁₀H₉F₃O: 202.0644) ensures molecular identity .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of cinnamyl alcohol in substitution reactions?

Methodological Answer:

The CF₃ group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic substitutions (e.g., esterification with acyl chlorides). Kinetic studies show a 3–5× rate increase compared to non-fluorinated analogs due to inductive effects . However, steric hindrance from the bulky CF₃ group can reduce yields in SN2 reactions; using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) mitigates this . Computational DFT models (B3LYP/6-31G*) predict charge distribution shifts, aiding in reagent selection .

Advanced: What strategies address low yields in stereoselective synthesis of this compound enantiomers?

Methodological Answer:

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) can enforce stereocontrol. For example, using (R)-BINAP with [RuCl₂(p-cymene)]₂ achieves >90% enantiomeric excess (ee) in hydrogenation of prochiral ketone precursors . Troubleshooting low ee involves screening additives (e.g., chiral amines) or adjusting H₂ pressure (1–5 atm) . Chiral HPLC (Chiralpak IA column) validates enantiopurity .

Advanced: How can computational tools predict the biological interactions of this compound with enzyme targets?

Methodological Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes like cytochrome P450 or dehydrogenases. The CF₃ group’s hydrophobicity enhances membrane permeability, predicted via LogP calculations (ClogP ≈ 2.5) . In vitro assays (e.g., fluorogenic substrate turnover in liver microsomes) validate computational predictions .

Advanced: What analytical methods resolve contradictions in reported reaction kinetics for trifluoromethylated alcohols?

Methodological Answer:

Conflicting kinetic data (e.g., solvent effects on SN1 vs. SN2 pathways) require systematic DOE (Design of Experiments). For example, varying solvent polarity (measured by ET(30) scale) and tracking rate constants via UV-Vis spectroscopy (λ = 300 nm for intermediate detection) clarifies mechanistic dominance . Collaborative studies using isotopically labeled substrates (e.g., ¹⁸O-water in hydrolysis) further elucidate pathways .

Basic: What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile intermediates .

- Spill Management : Absorb with inert materials (vermiculite) and neutralize with 10% NaOH .

- Storage : In amber glass under argon at −20°C to prevent degradation .

Advanced: How do electronic effects of the trifluoromethyl group impact photostability in spectroscopic studies?

Methodological Answer:

The CF₃ group’s strong electron-withdrawing nature reduces π→π* transition energy, causing redshifted UV absorbance (λmax ~270 nm vs. 250 nm for non-fluorinated analogs) . Photodegradation studies (Xe lamp exposure, 300–400 nm) show enhanced stability due to radical scavenging by fluorine atoms, quantified via LC-MS tracking of degradation products .

Advanced: What in vivo models are suitable for studying the metabolic fate of this compound?

Methodological Answer:

- Rodent Models : Administer via oral gavage (5–20 mg/kg) and collect plasma/liver samples at timed intervals. LC-MS/MS quantifies metabolites (e.g., glucuronidated forms) .

- Zebrafish Embryos : Track biodistribution using fluorescent probes (e.g., BODIPY-labeled analogs) .

- Microsomal Assays : Incubate with NADPH to identify phase I oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.